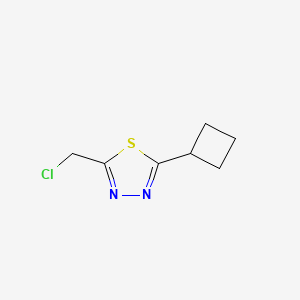
4-(adamantan-1-yl)-1H-imidazol-2-amine
Descripción general
Descripción
Synthesis Analysis
The synthesis of a similar compound, “(4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol”, was reported to be prepared through a five-step process starting from commercially available 1-acetyladamantane . Each step proceeded in moderate-to-excellent yields and the overall yield across five steps was 28% .Aplicaciones Científicas De Investigación
Noncovalent Interactions in Hybrid Derivatives
A study conducted by El-Emam et al. (2020) explored the crystal structures and noncovalent interactions of adamantane-1,3,4-thiadiazole hybrid derivatives, which include compounds similar to 4-(adamantan-1-yl)-1H-imidazol-2-amine. The research highlighted the significance of intra- and intermolecular interactions, particularly the N–H⋯N hydrogen bond, in stabilizing these crystal structures, providing insights into the molecular behaviors of such compounds (El-Emam et al., 2020).
Anti-Tuberculosis Agents
In a separate study, Anusha et al. (2015) developed a 'green' synthesis protocol for adamantyl-imidazolo-thiadiazoles, which are structurally related to this compound. The synthesized compounds were evaluated for their anti-tuberculosis activity, with one showing potent inhibitory effects comparable to standard drugs. This study suggests the potential of adamantane-imidazole derivatives in developing new treatments for tuberculosis (Anusha et al., 2015).
Chemical Transformations of Imidazopyridines
Yurchenko et al. (2001) described an improved method for obtaining 2-(adamantan-1-yl)imidazo[1,2-a]pyridine, a compound related to this compound. The study revealed the chemical transformations such compounds can undergo, providing a foundation for further exploration of their potential applications in various fields (Yurchenko et al., 2001).
Hydroxylation of Alkanes
Sankaralingam and Palaniandavar (2014) investigated diiron(III) complexes of tridentate 3N ligands for their capability to catalyze the selective hydroxylation of alkanes. The research indicated that the inclusion of adamantane in the molecular structure could lead to high bond selectivity, underscoring the potential of adamantane derivatives in catalysis and organic synthesis (Sankaralingam & Palaniandavar, 2014).
Mecanismo De Acción
Target of Action
A structurally similar compound, 1-(adamantan-1-yl)-2-(1h-imidazol-1-yl)ethanone, has been reported to target heme oxygenase 1 in humans . Heme oxygenase 1 is an essential enzyme that catalyzes the degradation of heme, a process that results in the formation of biliverdin, carbon monoxide, and free iron .
Mode of Action
Based on the known action of similar compounds, it can be hypothesized that 4-(adamantan-1-yl)-1h-imidazol-2-amine may interact with its target enzyme, potentially altering its function and leading to changes in downstream biochemical processes .
Biochemical Pathways
If the compound does indeed target heme oxygenase 1, it could potentially influence the heme degradation pathway . This could have downstream effects on various biological processes, including cellular respiration and the regulation of oxidative stress.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action .
Result of Action
If the compound does indeed target heme oxygenase 1, it could potentially influence the levels of biliverdin, carbon monoxide, and free iron in the cell . These molecules have various roles in cellular function and could therefore lead to a range of downstream effects.
Análisis Bioquímico
Biochemical Properties
4-(adamantan-1-yl)-1H-imidazol-2-amine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit certain enzymes, such as soluble epoxide hydrolase, which is involved in the metabolism of epoxyeicosatrienoic acids . This inhibition can lead to increased levels of these bioactive lipids, which have various physiological effects. Additionally, this compound can bind to specific protein targets, altering their function and influencing downstream biochemical pathways.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, in neuronal cells, the compound exhibits neuroprotective effects by modulating the activity of soluble epoxide hydrolase, leading to reduced infarct volume in ischemic stroke models . Furthermore, this compound can affect the expression of genes involved in inflammation and oxidative stress, thereby impacting cellular homeostasis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One primary mechanism is the inhibition of soluble epoxide hydrolase, which prevents the hydrolysis of epoxyeicosatrienoic acids into less active dihydroxy derivatives . This inhibition enhances the vasodilatory and anti-inflammatory properties of epoxyeicosatrienoic acids. Additionally, the compound can interact with other biomolecules through hydrogen bonding, hydrophobic interactions, and van der Waals forces, leading to changes in their conformation and activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under physiological conditions, allowing for sustained biochemical activity . Prolonged exposure may lead to gradual degradation, affecting its efficacy. Long-term studies in vitro and in vivo have demonstrated consistent neuroprotective effects, although the extent of these effects may diminish over time.
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound exhibits beneficial effects, such as neuroprotection and anti-inflammatory properties . At higher doses, potential toxic or adverse effects may arise. For instance, excessive inhibition of soluble epoxide hydrolase can disrupt normal physiological processes, leading to adverse outcomes. It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. The compound is primarily metabolized by liver enzymes, including cytochrome P450 . The metabolic process involves hydroxylation and subsequent conjugation reactions, leading to the formation of more water-soluble metabolites that can be excreted from the body. These metabolic transformations can influence the compound’s bioavailability and efficacy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can cross cell membranes through passive diffusion and active transport mechanisms. Once inside the cell, it can localize to various cellular compartments, including the cytoplasm and nucleus. The distribution pattern is influenced by the compound’s physicochemical properties, such as lipophilicity and molecular size.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments through targeting signals and post-translational modifications . For example, it may localize to the endoplasmic reticulum, where it can interact with enzymes involved in lipid metabolism. Additionally, the compound’s presence in the nucleus can influence gene expression by modulating transcription factors and other nuclear proteins.
Propiedades
IUPAC Name |
5-(1-adamantyl)-1H-imidazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N3/c14-12-15-7-11(16-12)13-4-8-1-9(5-13)3-10(2-8)6-13/h7-10H,1-6H2,(H3,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKICBHBVAFWGNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CN=C(N4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


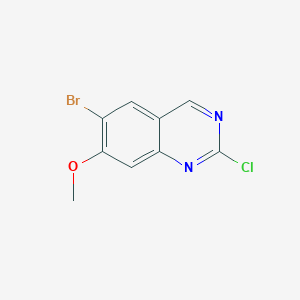
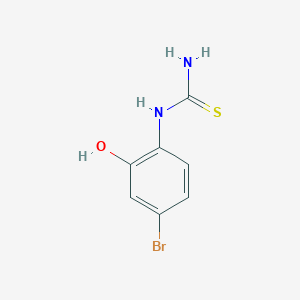
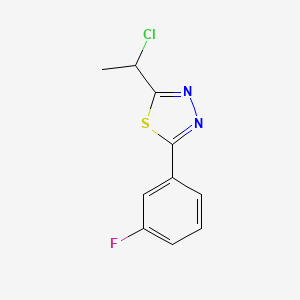
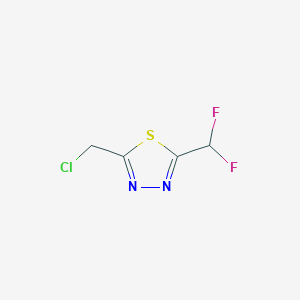
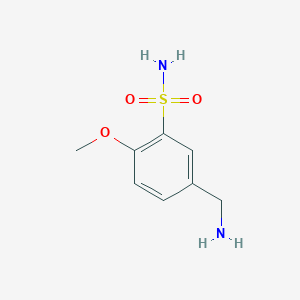

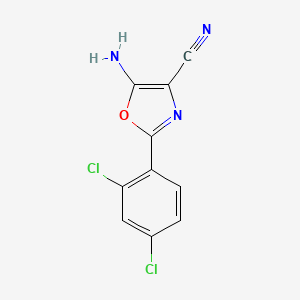


![[1-(2,2,2-trifluoroethyl)-1H-imidazol-5-yl]methanol](/img/structure/B1528463.png)
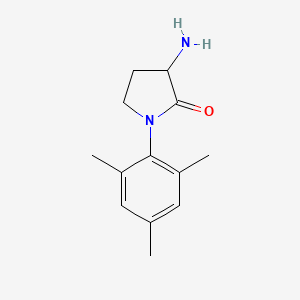
![Ethyl thiazolo[4,5-c]pyridine-2-carboxylate](/img/structure/B1528467.png)
